8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Biological Activity
8-(4-Fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure with a triaza core and a sulfonyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C₁₈H₁₈F₃N₃O₂S, indicating the presence of fluorine and sulfur, both of which can influence pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₃N₃O₂S |
Molecular Weight | 373.42 g/mol |
CAS Number | 1189449-89-5 |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazaspiro Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Sulfonyl Group : The sulfonyl moiety is introduced using sulfonyl chlorides under basic conditions.
- Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents like Selectfluor.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cholinesterase inhibition.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- HeLa Cells : The compound showed a CC₅₀ value (50% cytotoxic concentration) significantly below 10 µM, indicating potent activity against cervical cancer cells.
- A549 Cells : Moderate cytotoxicity was observed with CC₅₀ values around 20 µM.
These findings suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.
Cholinesterase Inhibition
Research has indicated that derivatives containing similar structural motifs can act as inhibitors of acetylcholinesterase (AChE). The mechanism likely involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine:
- IC₅₀ Values : In studies involving related compounds, IC₅₀ values were reported in the micromolar range, showcasing potential for treating conditions like Alzheimer's disease.
Case Studies
- Study on Fluorinated Compounds : A study published in Nature explored the activity of fluorinated analogs of lepidilines against various cancer cell lines. The results indicated enhanced potency due to the presence of fluorine atoms which stabilize molecular interactions with target proteins .
- Cholinesterase Inhibition Research : Another study focused on synthesizing derivatives from 4-fluorobenzoic acid that showed promising AChE inhibition profiles comparable to established drugs like tacrine .
The biological activity can be attributed to several factors:
- Molecular Interactions : The sulfonyl group enhances binding affinity to specific targets such as enzymes or receptors.
- Structural Rigidity : The spiro configuration may confer unique spatial orientations that facilitate effective interactions with biological macromolecules.
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-2-4-15(5-3-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMWNDNFRIRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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